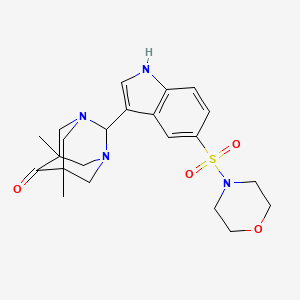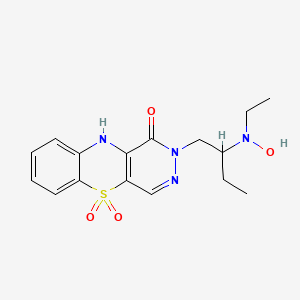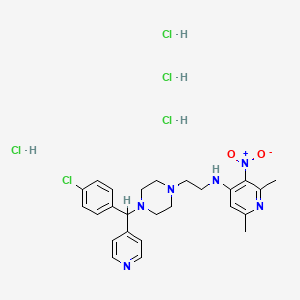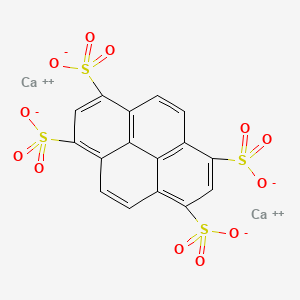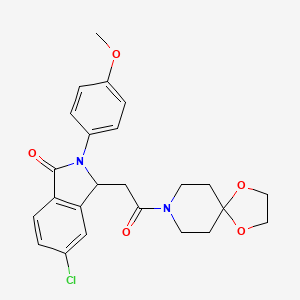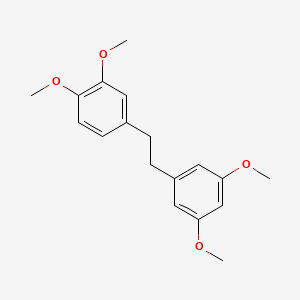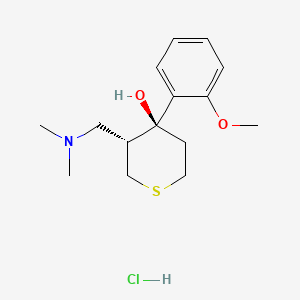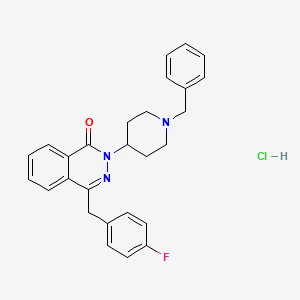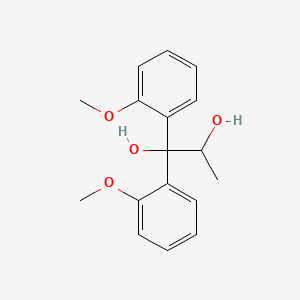
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- typically involves the chlorination of 4,6-diaminopyrimidine followed by the introduction of the naphthalenyl group. One common method involves the reaction of 4,6-diaminopyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. The resulting intermediate is then reacted with 1-naphthylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-pyrimidinediamine: Shares the pyrimidine core but lacks the naphthalenyl group.
4,6-Diaminopyrimidine: Lacks both the chlorine and naphthalenyl substitutions.
Naphthylamine derivatives: Contain the naphthalenyl group but differ in the heterocyclic core.
Uniqueness
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is unique due to the combination of the pyrimidine core with chlorine and naphthalenyl substitutions. This structural arrangement imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various applications.
Properties
CAS No. |
284681-98-7 |
|---|---|
Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
2-chloro-4-N-naphthalen-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-14-18-12(16)8-13(19-14)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,16,17,18,19) |
InChI Key |
FUPHLHIHRDDOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



